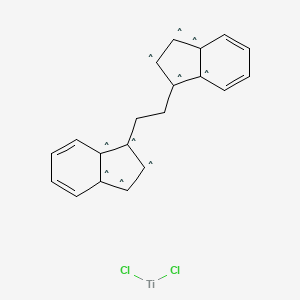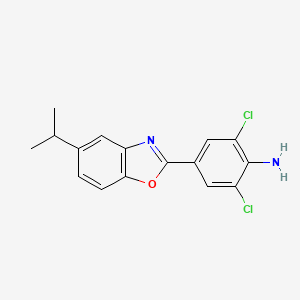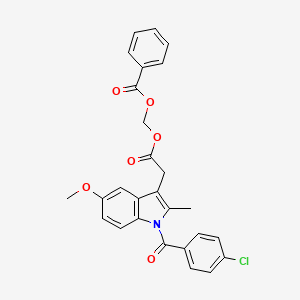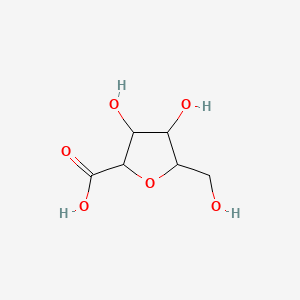
2,5-Anhydrogluconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid is a compound of significant interest in various scientific fields It is a derivative of furan, a heterocyclic organic compound, and is known for its unique chemical structure that includes multiple hydroxyl groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid typically involves the dehydration of glucose. This process can be catalyzed by acids such as p-toluenesulfonic acid and metal chlorides. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) under atmospheric pressure .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass as a starting material. The conversion of biomass to 5-hydroxymethylfurfural (HMF) is a key step, which can then be further processed to obtain tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid. The use of biphasic solvents has been shown to improve the yield and selectivity of HMF, making the process more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various furan derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Aplicaciones Científicas De Investigación
Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of bio-based materials and as a precursor for the synthesis of fine chemicals
Mecanismo De Acción
The mechanism of action of tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan derivatives such as 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness
Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid is unique due to its multiple hydroxyl groups and carboxylic acid functionality, which provide it with distinct chemical and biological properties.
Propiedades
Número CAS |
52993-96-1 |
|---|---|
Fórmula molecular |
C6H10O6 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(12-2)6(10)11/h2-5,7-9H,1H2,(H,10,11) |
Clave InChI |
UDQPBAKZZSWNSE-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(O1)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


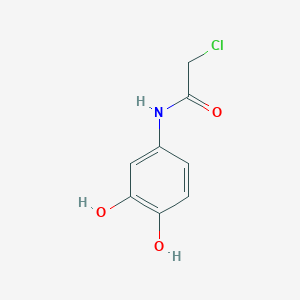
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)


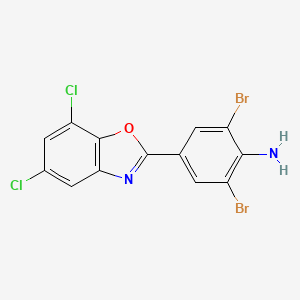
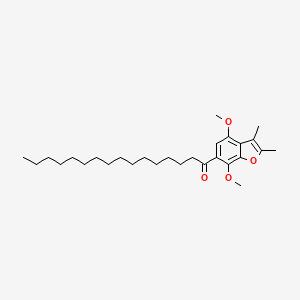
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)


